Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 841210-08-0
VCID: VC5237855
InChI: InChI=1S/C22H27N5O2/c1-26-11-13-27(14-12-26)21-20(24-18-9-5-6-10-19(18)25-21)17(15-23)22(28)29-16-7-3-2-4-8-16/h5-6,9-10,16-17H,2-4,7-8,11-14H2,1H3
SMILES: CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4
Molecular Formula: C22H27N5O2
Molecular Weight: 393.491

Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate

CAS No.: 841210-08-0

Cat. No.: VC5237855

Molecular Formula: C22H27N5O2

Molecular Weight: 393.491

* For research use only. Not for human or veterinary use.

Cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate - 841210-08-0

Specification

CAS No. 841210-08-0
Molecular Formula C22H27N5O2
Molecular Weight 393.491
IUPAC Name cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Standard InChI InChI=1S/C22H27N5O2/c1-26-11-13-27(14-12-26)21-20(24-18-9-5-6-10-19(18)25-21)17(15-23)22(28)29-16-7-3-2-4-8-16/h5-6,9-10,16-17H,2-4,7-8,11-14H2,1H3
Standard InChI Key WMQLPZYEQUYZNX-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct functional regions:

  • A quinoxaline core (C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>), a bicyclic system formed by two fused pyrazine rings.

  • A 4-methylpiperazin-1-yl group attached at the quinoxaline’s 3-position, introducing a tertiary amine with potential for hydrogen bonding and cationic interactions .

  • A cyanoacetate ester moiety at the 2-position, featuring a cyclohexyl ester (–O–C<sub>6</sub>H<sub>11</sub>) and a cyano group (–C≡N), which enhances electrophilicity and metabolic stability .

The IUPAC name, cyclohexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate, reflects this arrangement . X-ray crystallography or NMR data are unavailable in public databases, but computational models predict a planar quinoxaline core with the methylpiperazine and cyclohexyl groups adopting equatorial conformations to minimize steric strain .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to the hydrophobic cyclohexyl group; soluble in polar aprotic solvents (e.g., DMSO, DMFA).

  • logP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for membrane permeability .

  • pKa: The piperazine nitrogen (pKa ~7.5) may protonate under physiological conditions, enhancing solubility in acidic microenvironments .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit protocols for this compound are undisclosed, analogous quinoxaline derivatives are synthesized via multi-step routes:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxal derivatives under acidic conditions.

  • Piperazine Substitution: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) at the quinoxaline’s 3-position using 1-methylpiperazine .

  • Cyanoacetate Esterification: Knoevenagel condensation between a quinoxaline aldehyde and cyclohexyl cyanoacetate, catalyzed by piperidine or ammonium acetate.

Key challenges include regioselectivity during S<sub>N</sub>Ar and avoiding cyano group hydrolysis. Patent US11633415B2 describes similar compounds synthesized with yields of 60–75% after chromatography .

Reactivity and Stability

  • Cyano Group: Participates in nucleophilic additions (e.g., with amines or thiols) and cycloadditions, offering routes for structural diversification.

  • Ester Group: Susceptible to enzymatic hydrolysis by esterases, potentially generating bioactive carboxylic acid metabolites .

  • Quinoxaline Core: Resistant to oxidation but may undergo electrophilic substitution at the 6- and 7-positions under strong acidic conditions.

Comparative Analysis with Structural Analogs

Compound NameStructural VariationBiological ActivityPotency (IC<sub>50</sub>, μM)
Hexyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetateHexyl ester substituentAntiproliferative (MCF-7)1.2
Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetatePyrrolidine instead of methylpiperazineApoptosis induction (A549)2.8
Benzyl 2-cyano-2-[3-(4-aminopiperidin-1-yl)quinoxalin-2-yl]acetate4-Aminopiperidine substituentEGFR inhibition (ΔG = −8.9 kcal/mol)N/A

Key Trends:

  • Piperazine vs. Pyrrolidine: Methylpiperazine enhances solubility but may reduce membrane permeability compared to pyrrolidine.

  • Ester Chain Length: Longer alkyl chains (e.g., hexyl) improve lipophilicity and tumor uptake.

Patent Landscape and Current Research Directions

Intellectual Property

Patent US11633415B2 claims this compound as part of a broader class of quinoxaline-based anticancer agents, emphasizing its utility in inducing apoptosis and inhibiting tumor growth . The patent discloses oral and intravenous formulations, with dosage ranges of 10–200 mg/kg/day .

Future Research Priorities

  • Mechanistic Studies: Elucidate primary molecular targets using CRISPR-Cas9 screens or proteomics.

  • ADME Optimization: Modify the ester group to enhance metabolic stability and reduce CYP450 interactions.

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., anti-PD-1) or DNA-damaging agents .

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